4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
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Overview
Description
4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as benzylthio, bromo, and methoxyphenyl, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Mode of Action
Related pyrimidine derivatives have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these biochemical markers, leading to its observed effects.
Biochemical Pathways
The compound’s interaction with its targets likely affects several biochemical pathways. In the case of related pyrimidine derivatives, the mechanism of action was observed through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular function and response to stress, and their modulation can have significant downstream effects.
Result of Action
Related pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have demonstrated significant anti-neuroinflammatory properties and promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites, leading to changes in the function of the target biomolecule.
Cellular Effects
Related compounds have been shown to exhibit antimicrobial and cytotoxic activities . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown increased antiviral activity over time in laboratory settings .
Metabolic Pathways
Pyrimidine metabolism is known to involve a variety of enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the chromeno core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno structure.
Introduction of the pyrimidine ring: The chromeno intermediate is then reacted with suitable reagents to introduce the pyrimidine ring, often using condensation reactions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes, such as apoptosis and inflammation.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be explored for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylthio)-7-chloro-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine
- 4-(benzylthio)-7-iodo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine
- 4-(benzylthio)-7-fluoro-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine
Uniqueness
4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity. The combination of benzylthio, bromo, and methoxyphenyl groups provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
4-benzylsulfanyl-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2S/c1-29-20-10-7-17(8-11-20)23-27-24-21(14-18-13-19(26)9-12-22(18)30-24)25(28-23)31-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWHMDQMLMMKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=N2)SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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